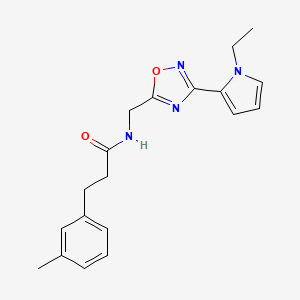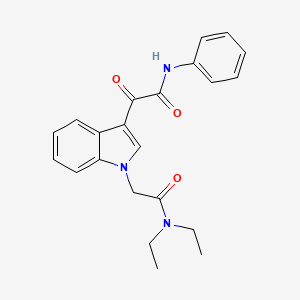
2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each adding a different part of the molecule. The exact process would depend on the specific reactions used and the order in which the groups are added. Typically, reactions involving the formation of amide bonds, like the one connecting the phenyl ring to the rest of the molecule, are carried out using coupling reagents .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (like the indole and phenyl rings) and the diethylamino group could have significant effects on the compound’s shape and reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The diethylamino group, for example, is basic and could participate in acid-base reactions. The amide bond might be hydrolyzed under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors like its size, shape, functional groups, and the presence of any charges or polar bonds would influence properties like its solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Compounds with structures similar to the one have been synthesized and evaluated for their antimicrobial properties. For instance, certain N-phenylacetamide derivatives have shown promising antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria as well as certain fungal strains. Molecular docking studies have suggested potential binding modes to target proteins, indicating a mechanism of action that could be exploited for the development of new antimicrobial agents (Almutairi et al., 2018).
Anti-inflammatory and Analgesic Applications
Research on indole and benzimidazole derivatives, which share a core structural similarity with the compound of interest, has identified several candidates with significant anti-inflammatory and analgesic properties. These studies have highlighted the importance of molecular structure in determining the biological activity of these compounds, with specific substitutions leading to reduced gastrointestinal toxicity—a common side effect associated with non-steroidal anti-inflammatory drugs (NSAIDs) (Bhandari et al., 2010).
Synthesis and Characterization
The development of efficient synthesis methods for N-phenylacetamide derivatives and their characterization through various analytical techniques is a key area of research. This includes exploring Friedel–Crafts alkylation reactions for the synthesis of unsymmetrical diindolyl derivatives, which could potentially offer a pathway for the synthesis of the compound and its analogs, thereby expanding the toolkit available for medicinal chemistry research (Li et al., 2016).
Wirkmechanismus
Target of Action
It is known that many similar compounds interact with specific receptors or enzymes in the body, which play crucial roles in various biological processes .
Mode of Action
It is known that such compounds often exert their effects by binding to their target receptors or enzymes, thereby modulating their activity and leading to changes in cellular processes .
Biochemical Pathways
It is likely that the compound’s interaction with its targets leads to alterations in various biochemical pathways, resulting in downstream effects that contribute to its overall action .
Pharmacokinetics
It is known that such properties can significantly impact a compound’s bioavailability and overall effectiveness .
Result of Action
It is likely that the compound’s interaction with its targets and its influence on biochemical pathways lead to various molecular and cellular changes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N,N-diethyl-2-{3-[(phenylcarbamoyl)carbonyl]-1H-indol-1-yl}acetamide. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-3-24(4-2)20(26)15-25-14-18(17-12-8-9-13-19(17)25)21(27)22(28)23-16-10-6-5-7-11-16/h5-14H,3-4,15H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOWRBFGQWXPNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[[1-[(3,5-Difluorophenyl)methylsulfonyl]piperidin-4-yl]methoxy]-3-methylpyridine](/img/structure/B2608159.png)
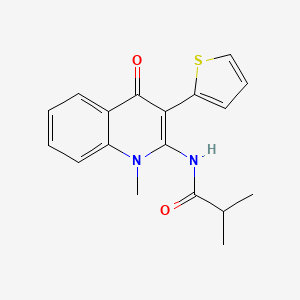

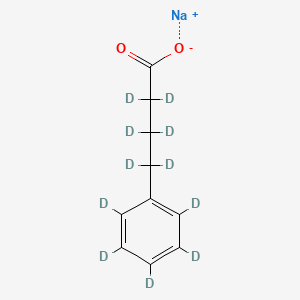
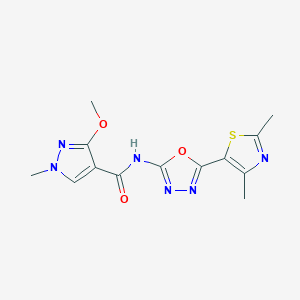
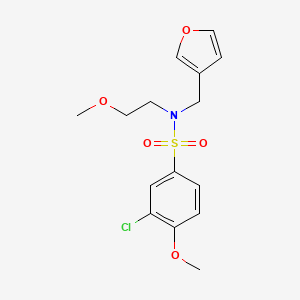
![(2R,3R)-3-[(1H-pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride](/img/structure/B2608172.png)
![2-Chloro-N-ethyl-N-[(4-fluorophenyl)-phenylmethyl]acetamide](/img/structure/B2608173.png)
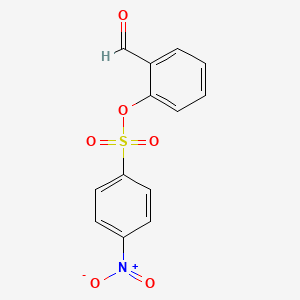
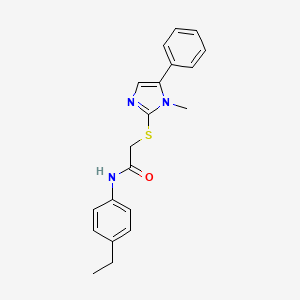
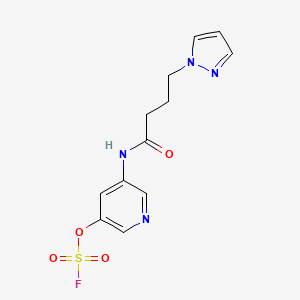

![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2608181.png)
